Cas no 54783-36-7 (2-Cyclohexen-1-one,2-hydroxy-6-methyl-3-(1-methylethyl)-)

2-Cyclohexen-1-one,2-hydroxy-6-methyl-3-(1-methylethyl)- structure
54783-36-7 structure
Nome del prodotto:2-Cyclohexen-1-one,2-hydroxy-6-methyl-3-(1-methylethyl)-
Numero CAS:54783-36-7
MF:C10H16O2
MW:168.232843399048
CID:377889
PubChem ID:108261

2-Cyclohexen-1-one,2-hydroxy-6-methyl-3-(1-methylethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • 2-Cyclohexen-1-one,2-hydroxy-6-methyl-3-(1-methylethyl)-
    • 2-hydroxy-3-(isopropyl)-6-methylcyclohex-2-en-1-one
    • 2-hydroxy-6-methyl-3-propan-2-ylcyclohex-2-en-1-one
    • 2-hydroxy-6-methyl-3-(propan-2-yl)cyclohex-2-en-1-one
    • 2-hydroxy-6-methyl-3-(1-methylethyl)-2-cyclohexen-1-
    • 2-Hydroxy-3-isopropyl-6-methylcyclohex-2-enone
    • A930305
    • CHEBI:190869
    • gamma-Diosphenol
    • 54783-36-7
    • 2-Cyclohexen-1-one, 2-hydroxy-6-methyl-3-(1-methylethyl)-
    • 2-Hydroxy-3-isopropyl-6-methyl-2-cyclohexen-1-one
    • UNII-V71N032XUM
    • Pseudodiosphenol
    • Q27291615
    • 2-Hydroxy-6-methyl-3-(1-methylethyl)-2-Cyclohexen-1-one
    • V71N032XUM
    • EINECS 259-345-2
    • y-Diosphenol
    • 2-Hydroxy-6-methyl-3-(1-methylethyl)-2-cyclohexen-1-one, 9CI
    • NS00033197
    • 2-Hydroxy-3-isopropyl-6-methyl-2-cyclohexen-1-one #
    • ISODIOSPHENOL
    • 3-hydroxy-p-menth-3-en-2-one
    • POVACFJTDXZOQT-UHFFFAOYSA-N
    • .PSI.-DIOSPHENOL
    • Inchi: 1S/C10H16O2/c1-6(2)8-5-4-7(3)9(11)10(8)12/h6-7,12H,4-5H2,1-3H3
    • Chiave InChI: POVACFJTDXZOQT-UHFFFAOYSA-N
    • Sorrisi: CC1CCC(=C(C1=O)O)C(C)C

Proprietà calcolate

  • Massa esatta: 168.11508
  • Massa monoisotopica: 168.115029749g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 1
  • Complessità: 226
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 2
  • Superficie polare topologica: 37.3Ų

Proprietà sperimentali

  • PSA: 37.3
Fornitori consigliati
Hubei Changfu Chemical Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hubei Changfu Chemical Co., Ltd.
Taian Jiayue Biochemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Taian Jiayue Biochemical Co., Ltd
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Wuhan brilliant Technology Co.,Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Wuhan brilliant Technology Co.,Ltd
Handan Zechi Trading Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso